(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL (3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17503154
InChI: InChI=1S/C9H11BrClNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1
SMILES:
Molecular Formula: C9H11BrClNO
Molecular Weight: 264.54 g/mol

(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL

CAS No.:

Cat. No.: VC17503154

Molecular Formula: C9H11BrClNO

Molecular Weight: 264.54 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL -

Specification

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
IUPAC Name (3R)-3-amino-3-(2-bromo-4-chlorophenyl)propan-1-ol
Standard InChI InChI=1S/C9H11BrClNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1
Standard InChI Key VGVWYISKDVRHMU-SECBINFHSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)Br)[C@@H](CCO)N
Canonical SMILES C1=CC(=C(C=C1Cl)Br)C(CCO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3R)-3-amino-3-(2-bromo-4-chlorophenyl)propan-1-ol, reflects its stereochemistry: a chiral center at the C3 position, a 2-bromo-4-chlorophenyl group, and a terminal hydroxyl group. The (R)-configuration at C3 is critical for its potential enantioselective interactions in biological systems . Key structural attributes include:

PropertyValue
Molecular FormulaC9H11BrClNO\text{C}_9\text{H}_{11}\text{BrClNO}
Molecular Weight264.54 g/mol
Canonical SMILESC1=CC(=C(C=C1Cl)Br)C(CCO)N
Isomeric SMILESC1=CC(=C(C=C1Cl)Br)C@@HN
InChIKeyVGVWYISKDVRHMU-SECBINFHSA-N

The phenyl ring’s electron-withdrawing substituents (Br and Cl) enhance its electrophilic character, while the amino and hydroxyl groups facilitate hydrogen bonding and nucleophilic reactivity .

Physical Properties

Available data on melting point, boiling point, and density are currently unreported . Computational studies predict moderate solubility in polar aprotic solvents (e.g., THF, DMF) due to hydrogen-bonding capacity . The compound’s chiral nature necessitates careful characterization using techniques like X-ray crystallography or chiral HPLC to confirm enantiopurity.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis protocol for (3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL is published, analogous compounds suggest a multi-step approach:

  • Friedel-Crafts Alkylation: Introducing the bromo-chlorophenyl group via electrophilic aromatic substitution .

  • Asymmetric Amination: Catalytic enantioselective methods, such as those employing chiral phosphoric acids, could establish the (R)-configuration .

  • Hydroxylation: Oxidation or hydrolysis of a protected intermediate to yield the terminal alcohol.

A patent describing the synthesis of a related compound, (3S)-3-(4-chloro-3-aminophenyl)-3-cyclopropylpropanoic acid, highlights the use of oxalyl chloride for carbonyl chloride formation and tert-butyl esters for protecting carboxylic acids . Similar strategies may apply to this compound, though epimerization risks at the chiral center must be mitigated .

Reactivity Profile

The compound’s functional groups participate in distinct reactions:

  • Amino Group: Forms imines with aldehydes/ketones and undergoes acylation with acid chlorides.

  • Hydroxyl Group: Participates in esterification, etherification, and oxidation to carbonyl derivatives.

  • Aromatic Ring: Electrophilic substitution at the meta position (relative to Br/Cl) is sterically hindered, favoring para-directed reactions .

Applications in Research

Medicinal Chemistry

The compound serves as a building block for:

  • Enzyme Inhibitors: Analogous structures inhibit dopamine reuptake and histone demethylases .

  • Chiral Ligands: Its stereochemistry makes it a candidate for asymmetric catalysis in API synthesis.

Materials Science

Bromine’s high atomic weight and polarizability could enable applications in flame retardants or X-ray contrast agents, though this remains speculative .

Comparison with Structural Analogs

CompoundKey DifferencesBiological Activity
(3S)-3-Cyclopropylpropanoic Acid Carboxylic acid vs. alcoholGuanylate cyclase activation
Tripartin Indanol core vs. propanolHistone demethylase inhibition

The absence of a cyclopropane ring or indanol system in (3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL may reduce steric hindrance, potentially improving bioavailability .

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